Cas no 1504402-45-2 (3-(4-ethoxy-2-methylphenyl)propane-1-thiol)

3-(4-Ethoxy-2-methylphenyl)propane-1-thiol is a sulfur-containing aromatic compound characterized by its thiol functional group and ethoxy-substituted phenyl ring. This structure imparts reactivity suitable for applications in organic synthesis, particularly in thiol-ene click chemistry or as a building block for pharmaceuticals and agrochemicals. The ethoxy group enhances solubility in organic solvents, while the methyl substitution influences steric and electronic properties. The thiol moiety allows for facile conjugation with electrophiles or metal surfaces, making it useful in material science and surface modification. Its stability under controlled conditions ensures consistent performance in synthetic processes. This compound is typically handled under inert atmospheres due to thiol oxidation sensitivity.
3-(4-ethoxy-2-methylphenyl)propane-1-thiol structure
1504402-45-2 structure
Product Name:3-(4-ethoxy-2-methylphenyl)propane-1-thiol
CAS No:1504402-45-2
MF:C12H18OS
MW:210.335722446442
CID:6501062
PubChem ID:83798450
Update Time:2025-06-28

3-(4-ethoxy-2-methylphenyl)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethoxy-2-methylphenyl)propane-1-thiol
    • 1504402-45-2
    • EN300-1742673
    • Inchi: 1S/C12H18OS/c1-3-13-12-7-6-11(5-4-8-14)10(2)9-12/h6-7,9,14H,3-5,8H2,1-2H3
    • InChI Key: BVZTVQRDLHFBEJ-UHFFFAOYSA-N
    • SMILES: SCCCC1C=CC(=CC=1C)OCC

Computed Properties

  • Exact Mass: 210.10783637g/mol
  • Monoisotopic Mass: 210.10783637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 10.2Ų

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Additional information on 3-(4-ethoxy-2-methylphenyl)propane-1-thiol

Comprehensive Guide to 3-(4-ethoxy-2-methylphenyl)propane-1-thiol (CAS No. 1504402-45-2): Properties, Applications, and Industry Insights

3-(4-ethoxy-2-methylphenyl)propane-1-thiol (CAS No. 1504402-45-2) is a specialized organic compound gaining attention in pharmaceutical and fragrance industries due to its unique molecular structure. This thiol derivative features a 4-ethoxy-2-methylphenyl group, which contributes to its stability and reactivity, making it valuable for synthetic applications. Researchers are increasingly exploring its potential as a building block in drug discovery, particularly for targeted therapies.

The compound’s CAS No. 1504402-45-2 ensures precise identification in global chemical databases, addressing growing demands for traceability in R&D. Recent studies highlight its role in flavor and fragrance formulations, where its sulfhydryl group (~SH) enables nuanced aroma profiles. With sustainability trends rising, industries seek eco-friendly intermediates like this phenylpropane-thiol derivative to replace traditional reagents.

In analytical chemistry, 3-(4-ethoxy-2-methylphenyl)propane-1-thiol serves as a reference standard for HPLC and GC-MS applications. Its low volatility and thermal stability align with green chemistry principles, answering frequent search queries like “stable thiol compounds for synthesis.” Patent filings reveal its utility in OLED materials, resonating with interest in advanced electronics.

Safety data sheets emphasize proper handling of thiol-containing compounds, though this molecule is not classified as hazardous. Its ethoxy-methylphenyl moiety enhances solubility in organic solvents, a feature often queried in forums discussing solvent compatibility. As AI-driven drug design accelerates, CAS 1504402-45-2 emerges in virtual screening libraries for GPCR-targeted molecules.

Market analysts note rising procurement of 1504402-45-2 by contract research organizations (CROs), driven by demand for custom synthesis services. The compound’s logP value (~3.2) makes it relevant in lipophilicity optimization studies, a hot topic in medicinal chemistry circles. Regulatory-compliant documentation for 3-(4-ethoxy-2-methylphenyl)propane-1-thiol is available through major suppliers, addressing compliance-related searches.

Innovative applications include its use in click chemistry reactions, where the thiol group enables efficient conjugation. Peer-reviewed journals describe its derivatives as enzyme inhibitors, connecting to trending searches like “small molecule modulators.” The methylphenyl core provides steric hindrance, a property leveraged in asymmetric catalysis research.

For quality control, NMR and FTIR spectra of CAS 1504402-45-2 are critical verification tools, as frequently discussed in analytical forums. The compound’s shelf life under nitrogen exceeds 24 months, a key consideration for inventory management. With bioisostere strategies gaining traction, this propane-thiol derivative offers alternatives to phenol groups in lead optimization.

Future prospects include exploration in agrochemicals, where its phenyl-ether segment may enhance pesticidal activity. The scientific community actively investigates its metabolic pathways, responding to queries about ADME properties. As synthetic methodologies evolve, 1504402-45-2 remains a versatile candidate for structure-activity relationship (SAR) studies.

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